Acid Green 25

Beschreibung

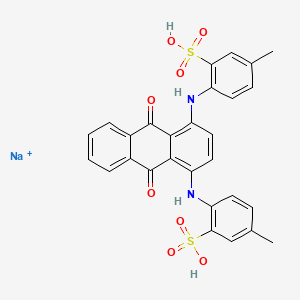

coloring agent in drugs and cosmetics

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.2Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAYXBWMYIMERV-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024903 |

Source

|

| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D & c green 5 appears as fine black or green powder. (NTP, 1992) |

Source

|

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 70 °F (NTP, 1992), Slightly soluble in acetone, alcohol, pyridine. Insoluble in chloroform, toluene., In 2-methoxyethanol 30 mg/mL, ethanol 2 mg/mL, temperature not specified, In water, 60 mg/mL, temperature not specified |

Source

|

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.3X10-25 mm Hg at 25 °C |

Source

|

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of Nov 22, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities and accompanying contaminants:, Table: Impurities and accompanying contaminants [Table#7948] |

Source

|

| Details | European Commission; Scientific Committee on Consumer Products (SCCP): Opinion on Acid Green 25 (COLIPA No. C 178) (June 2005). Available from, as of October 25, 2011: https://ec.europa.eu/health/ph_risk/committees/04_sccp/sccp_opinions_en.htm | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark blue-green powder, Green powder | |

CAS No. |

4403-90-1 |

Source

|

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alizarin Cyanine Green F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C GREEN NO. 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J6RDU8L9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

455 to 460 °F (NTP, 1992), 235-238 °C |

Source

|

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Molecular Architecture and Physicochemical Profiling of Acid Green 25: A Comprehensive Technical Guide

Introduction and Structural Chemistry

Acid Green 25 (Alizarine Cyanine Green G) is a highly versatile, anionic anthraquinone dye utilized extensively across the textile industry, biological staining, and advanced materials research. To fully leverage this compound in analytical or industrial applications, researchers must understand the fundamental relationship between its molecular architecture and its physicochemical behavior.

At its core, Acid Green 25 consists of a conjugated anthraquinone

-

Chromophoric System: The extended conjugation of the anthraquinone backbone, coupled with the electron-donating arylamino auxochromes, significantly lowers the energy gap for

and -

Hydrophilicity and Charge: The two sodium sulfonate (

) groups completely dissociate in aqueous environments, rendering the molecule highly hydrophilic (solubility of ~36 g/L at 20°C) and imparting a net negative charge[1]. This anionic nature is the primary driver for its electrostatic binding to positively charged substrates, such as protonated proteins or functionalized nanoparticles.

Fig 1. Structure-property relationships of Acid Green 25.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of Acid Green 25, sourced from standardized chemical registries and [1][1].

| Property | Value | Causality / Significance |

| Chemical Formula | C₂₈H₂₀N₂Na₂O₈S₂ | Determines molecular weight and reaction stoichiometry. |

| Molecular Weight | 622.58 g/mol | Influences the diffusion rate within polyacrylamide gel matrices. |

| CAS Registry Number | 4403-90-1 | Unique identifier ensuring accurate chemical sourcing. |

| Absorption Max ( | ~608 nm, 642 nm | Dictated by the anthraquinone chromophore; allows colorimetric tracking. |

| Aqueous Solubility | ~36 g/L at 20°C | Facilitated by sulfonate groups; essential for aqueous-based workflows. |

| LogP | -1.966 at 20°C | Highly hydrophilic nature prevents unwanted lipid partitioning. |

Analytical Applications: Protein Gel Electrophoresis Staining

Acid Green 25 is employed as a robust alternative to Coomassie Brilliant Blue for protein visualization in polyacrylamide gel electrophoresis (PAGE) [2][2].

Mechanistic Causality: The staining process relies on electrostatic interactions. Under acidic conditions (provided by acetic acid), the basic amino acid residues of proteins (lysine, arginine, histidine) become highly protonated. The anionic sulfonate groups of Acid Green 25 bind to these cationic sites, forming a stable, visible protein-dye complex[2]. Methanol is utilized to denature the proteins, exposing hydrophobic pockets and precipitating the proteins within the gel matrix to prevent diffusion.

Step-by-Step Experimental Protocol

Reagent Preparation:

-

Fixing Solution: 50% Methanol, 10% Glacial Acetic Acid, 40% High-purity water.

-

Staining Solution: 0.1% (w/v) Acid Green 25 dissolved in 40% Methanol, 10% Glacial Acetic Acid, 49.9% High-purity water.

-

Destaining Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% High-purity water.

Workflow:

-

Fixation: Immediately following electrophoresis, submerge the gel in Fixing Solution for 30–60 minutes under gentle orbital agitation. Causality: This step precipitates proteins, locking them in place within the polyacrylamide mesh.

-

Staining: Decant the Fixing Solution. Submerge the gel in the Acid Green 25 Staining Solution for 1–2 hours. Causality: Allows sufficient time for the dye to diffuse into the gel and reach thermodynamic equilibrium with the protein binding sites.

-

Destaining: Pour off the stain, rinse briefly with high-purity water, and apply the Destaining Solution. Agitate gently, changing the solution every 30 minutes until the background is clear. Causality: Removes unbound anionic dye from the gel matrix while the tightly bound protein-dye complexes remain intact.

-

Storage/Imaging: Store the gel in 7% Acetic Acid prior to densitometric imaging[2].

The Self-Validating System

To ensure scientific integrity and trustworthiness, this protocol must be executed as a self-validating system:

-

Internal Standard (Positive Control): Always run a serial dilution of Bovine Serum Albumin (BSA) (e.g., 50 ng, 100 ng, 500 ng, 1 µg) in the first few lanes. This validates the linear dynamic range of the dye and confirms that the staining has reached saturation.

-

Background Assessment (Negative Control): Include a blank lane loaded only with sample buffer. If this lane retains a green hue post-destaining, it objectively indicates that the destaining time must be extended or the solution refreshed, preventing false-positive background noise.

Fig 2. Experimental workflow for protein staining using Acid Green 25.

Environmental Remediation and Degradation Kinetics

Because of its extensive use in the textile industry, Acid Green 25 frequently appears in industrial effluents. The stability of the anthraquinone core makes it highly recalcitrant to conventional biological wastewater treatment. Consequently, researchers employ Advanced Oxidation Processes (AOPs) and engineered nanomaterials to achieve decolorization and mineralization.

Adsorption via Zinc Sulfide (ZnS) Nanoparticles

Recent methodologies leverage ZnS nanoparticles synthesized via co-precipitation for the targeted removal of Acid Green 25 [3][3].

-

Causality of pH Dependence: The point of zero charge (PZC) of these ZnS nanoparticles is 5.84. By lowering the effluent pH to 3.0, the nanoparticle surface becomes highly protonated. This creates a massive electrostatic driving force that attracts the anionic sulfonate groups of Acid Green 25, leading to rapid physisorption[3].

Photocatalytic Degradation

To completely destroy the dye rather than just sequester it, photocatalytic oxidation using Pt/P25 (platinum-doped titanium dioxide) is utilized [4][4].

-

Mechanistic Causality: UV irradiation of the Pt/P25 catalyst generates electron-hole pairs. The platinum dopant acts as an electron sink, preventing recombination and maximizing the generation of highly reactive hydroxyl radicals (

). These radicals electrophilically attack the electron-rich arylamino groups and the conjugated anthraquinone core, resulting in ring cleavage and up to 96% reduction in Chemical Oxygen Demand (COD)[4].

| Parameter | Value / Model | Causality / Significance |

| Adsorbent | ZnS Nanoparticles | High surface area; PZC = 5.84 enables pH-dependent charge tuning. |

| Optimal Adsorption pH | 3.0 | Protonates the adsorbent surface, maximizing attraction to anionic AG25. |

| Kinetic Model | Pseudo-first-order ( | Indicates physisorption is the rate-limiting step during adsorption. |

| Isotherm Model | Temkin Isotherm ( | Highlights adsorbate-adsorbate interactions during equilibrium. |

| Photocatalyst | Pt/P25 (0.50 wt.% Pt) | Enhances electron-hole separation for efficient hydroxyl radical generation. |

| Max Conversion | 90% (TOC), 96% (COD) | Demonstrates effective mineralization of the recalcitrant anthraquinone core. |

References

-

ResearchGate . "Optimized adsorption of Acid Green 25 (AG-25) dye using zinc sulfide (ZnS) nanoparticles: a Response Surface Methodology approach." Transition Metal Chemistry. Available at:[Link]

-

Electrochemical Science . "Comparative Degradation of CI Acid Green 25 and CI Basic Blue 9 by Electrochemical, Photoelectrochemical and Photocatalytic Oxidation Methods." Int. J. Electrochem. Sci. Available at:[Link]

Sources

Spectral Architecture and Analytical Workflows for Acid Green 25: A Comprehensive UV-Vis Guide

Executive Summary

Acid Green 25 (D&C Green No. 5) is a highly soluble, anionic anthraquinone dye utilized extensively in cosmetic formulations, textile processing, and the coloring of medical devices such as non-absorbable surgical sutures. For researchers engaged in quality control, pharmacokinetics, or environmental degradation studies, the precise spectrophotometric characterization of this molecule is non-negotiable.

This whitepaper provides an authoritative breakdown of the UV-Vis absorption spectrum of Acid Green 25, establishes self-validating analytical protocols, and highlights critical pitfalls in wavelength selection that have historically compromised regulatory submissions.

Physicochemical Foundations of Acid Green 25

To understand the spectral behavior of Acid Green 25, we must first examine its molecular architecture. The dye features a conjugated anthraquinone core flanked by sulfonated aromatic amine systems. This extensive delocalization of

Table 1: Key Physicochemical and Identificational Data

| Parameter | Value / Description |

| IUPAC Name | Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

| Common Synonyms | D&C Green No. 5, Alizarin Cyanine Green F, C.I. 61570 |

| PubChem CID | 20431 |

| Molecular Formula | |

| Molecular Weight | 622.58 g/mol |

| Solubility | Highly soluble in water; slightly soluble in ethanol and acetone |

Data sourced from the National Center for Biotechnology Information (PubChem) [1].

UV-Vis Absorption Spectrum &

Spectral Characteristics

In an aqueous solution, the UV-Vis absorption spectrum of Acid Green 25 is characterized by a distinct dual-peak profile in the visible region.

-

Primary

: The absolute maximum absorbance occurs at 640 nm – 642 nm [1][2]. -

Secondary Peak (Shoulder): A prominent secondary peak is consistently observed at 608 nm [1].

This spectral fingerprint is highly sensitive to the structural integrity of the anthraquinone core. For instance, in photocatalytic degradation studies (such as those utilizing

The Causality of Wavelength Selection: A Regulatory Pitfall

The selection of the correct

During a dermal absorption study submitted to the European Scientific Committee on Consumer Products (SCCP), researchers attempted to quantify Acid Green 25 in porcine skin receptor fluid using High-Performance Liquid Chromatography (HPLC) with a UV detector set to 450 nm [4].

The Scientific Failure: At 450 nm, the absorbance of Acid Green 25 is virtually nonexistent. Consequently, the dye was not detected in the receptor fluid, leading to false-negative penetration data. The SCCP ultimately rejected the study as inadequate, explicitly citing the use of the "wrong wavelength" [4]. This underscores why empirical spectral scanning must always precede targeted quantification.

Standardized Protocol: High-Fidelity UV-Vis Acquisition

To prevent the analytical failures described above, the following self-validating protocol must be used to acquire the spectrum and establish a calibration curve for Acid Green 25.

Step-by-Step Methodology

-

Preparation of the Stock Solution:

-

Weigh exactly 10.0 mg of analytical-grade Acid Green 25.

-

Dissolve in 100 mL of Type 1 ultrapure water (18.2 MΩ·cm) to yield a 100 mg/L stock solution. Causality: Type 1 water prevents trace metal ions from complexing with the dye's sulfonate groups, which could cause bathochromic (red) or hypsochromic (blue) spectral shifts.

-

-

Preparation of Working Standards:

-

Perform serial dilutions to create a calibration range of 1 mg/L to 20 mg/L.

-

-

Instrument Initialization & Blanking:

-

Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure photometric stability.

-

Fill two matched quartz cuvettes (10 mm path length) with Type 1 water.

-

Run a baseline correction from 350 nm to 750 nm . Causality: A full visible-range scan ensures both the 608 nm and 642 nm peaks are captured without edge-distortion.

-

-

Spectral Scanning:

-

Replace the sample cuvette with the 10 mg/L Acid Green 25 standard.

-

Execute the scan. Identify and log the exact

(target: ~642 nm).

-

-

System Validation (Linearity Check):

-

Measure the absorbance of all working standards at the empirically determined

. -

Plot Absorbance vs. Concentration. The system is validated if the correlation coefficient (

) is

-

Workflow for the UV-Vis spectral acquisition and quantification of Acid Green 25.

Advanced Matrix Analysis: UPLC-PDA Integration

While direct UV-Vis spectrophotometry is ideal for pure aqueous solutions, Acid Green 25 is frequently analyzed in complex matrices (e.g., cosmetic emulsions, food products, or biological tissues). In these scenarios, matrix interferences will artificially inflate absorbance readings.

To resolve this, Ultra Performance Liquid Chromatography (UPLC) is coupled with Extended Photo-Diode Array (PDA) detection.

The PDA Advantage & Maxplot Algorithm

Unlike standard UV detectors that monitor a single wavelength (which caused the SCCP study failure), a PDA captures the entire UV-Vis spectrum continuously as the analyte elutes from the column.

The FDA's standardized method for color additive analysis utilizes a specific software algorithm known as "Maxplot" [3].

-

Mechanism: As the chromatographic run progresses, the Maxplot algorithm dynamically identifies and plots the maximum absorbance wavelength for every eluting peak.

-

Application to AG-25: When Acid Green 25 elutes, the PDA extracts its full spectrum (350-750 nm). The software confirms the identity of the dye not just by its retention time, but by verifying the presence of the 642 nm and 608 nm peaks against a custom-built spectral reference library [3].

UPLC-PDA integration utilizing Maxplot algorithms for dynamic dye identification.

References

- Source: National Institutes of Health (NIH)

- Source: American Chemical Society (ACS)

- Source: U.S. Food and Drug Administration (FDA)

- Source: European Commission (europa.eu)

Thermodynamics and Empirical Profiling of Acid Green 25 (C.I. 61570) Solubility: Aqueous vs. Organic Systems

As a Senior Application Scientist navigating the intersection of analytical chemistry and formulation development, understanding the solvation mechanics of complex organic dyes is paramount. Acid Green 25 (AG25), also known as Alizarin Cyanine Green or D&C Green No. 5, is a synthetic anthraquinone-based anionic dye widely utilized in biological staining, textile processing, and pharmaceutical formulations.

This technical whitepaper deconstructs the solubility profile of Acid Green 25, moving beyond empirical observation to explain the underlying thermodynamic causality that dictates its behavior in aqueous versus organic solvent systems.

Chemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of Acid Green 25, one must first analyze its molecular architecture. The dye features a dual-natured structure: a highly conjugated, planar, hydrophobic anthraquinone core , flanked by two highly hydrophilic sodium methylbenzenesulfonate groups .

The solubility of AG25 in any given solvent is governed by a thermodynamic competition between its crystal lattice energy and the solvation enthalpy provided by the solvent medium.

-

Aqueous Systems (High Dielectric Constant,

): In water, the high dielectric constant facilitates the rapid and complete dissociation of the sodium cations ( -

Organic Systems (Low Dielectric Constant,

): In non-polar organic solvents like chloroform (

Solvation dynamics of Acid Green 25 in aqueous versus organic environments.

Comparative Solubility Profile

The quantitative and qualitative solubility of Acid Green 25 across various solvent systems is summarized below. The data highlights the stark contrast between polar protic solvents and non-polar organic media.

| Solvent | Dielectric Constant ( | Empirical Solubility | Phenomenological Observation |

| Water | 80.1 | ~36 g/L (20 °C) | Rapid dissolution, deep blue-green solution. Complete ionization. |

| Methanol | 32.7 | Slightly Soluble | Light green solution. Requires mechanical agitation to overcome lattice energy. |

| Ethanol | 24.5 | Slightly Soluble | Very light green. High residual solid due to aliphatic steric hindrance. |

| Acetone | 20.7 | Slightly Soluble | Minimal dissolution. Insufficient polarity to fully solvate sulfonate groups. |

| Chloroform | 4.8 | Insoluble | No color change in solvent. Solid remains completely intact. |

| Toluene | 2.4 | Insoluble | Strong dye aggregation driven by |

Data synthesized from standardized chemical repositories and empirical solvent profiling BenchChem[3].

Experimental Methodology: Self-Validating Solubility Determination

When validating the solubility of a complex dye like AG25 for pharmaceutical or diagnostic use, relying solely on visual inspection or single-method quantification is prone to error. In borderline solvents (like ethanol), AG25 can form stable nano-aggregates that mimic true solutions visually but scatter light, skewing standard UV-Vis spectrophotometry.

To ensure scientific integrity, I employ a Self-Validating Isothermal Saturation Protocol . This workflow uses parallel orthogonal quantification methods to guarantee that the measured solubility represents true molecular dispersion, not colloidal suspension.

Step-by-Step Protocol:

-

Solvent Saturation: Add an excess of Acid Green 25 powder (e.g., 50 mg) to 1.0 mL of the target solvent in an amber glass vial (to prevent photolytic degradation of the conjugated core).

-

Thermodynamic Equilibration: Seal the vials and agitate them on a thermoshaker at a constant 20 °C for 48 hours. Causality: 48 hours ensures the system reaches true thermodynamic equilibrium, overcoming the slow dissolution kinetics often seen in organic solvents.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 20 °C. Carefully extract the supernatant, avoiding the undissolved pellet.

-

Parallel Quantification (The Self-Validation Engine):

-

Method A (Optical): Dilute a fraction of the supernatant into a known volume of the respective solvent. Measure absorbance via UV-Vis spectroscopy at

nm. Calculate concentration using the Beer-Lambert law against a pre-established standard curve. -

Method B (Gravimetric): Transfer a precise volume (e.g., 500 µL) of the undiluted supernatant to a pre-weighed microcentrifuge tube. Evaporate the solvent completely under a gentle stream of nitrogen gas at 40 °C. Weigh the residual solid.

-

-

Data Reconciliation: Compare the concentration derived from Method A with Method B. Causality: If Method A yields a significantly higher concentration than Method B, it indicates the presence of nano-aggregates causing artificial light scattering. True solubility is confirmed only when both orthogonal methods achieve statistical concordance.

Step-by-step self-validating workflow for empirical solubility determination.

Solvent-Driven Applications in Drug Development

Understanding the dichotomy between the aqueous and organic solubility of Acid Green 25 directly informs its application in the life sciences:

-

Histology and Cytology: The exceptional water solubility of AG25 allows it to be formulated into highly concentrated aqueous stains. Once applied to tissue sections, the anionic sulfonate groups bind electrostatically to basic (cationic) cellular structures, providing vivid contrast without the need for toxic organic permeabilization agents ChemicalBook[2].

-

Pharmaceutical and Cosmetic Formulation: As an FDA-approved color additive (D&C Green No. 5), its high aqueous solubility ensures homogeneous distribution in water-based syrups, hydrogels, and semi-permanent formulations without the risk of late-stage crystallization. Conversely, its insolubility in lipids and non-polar organics means it will not inadvertently partition into the hydrophobic core of lipid nanoparticle (LNP) drug delivery systems, preventing unwanted dye-drug interactions MakingCosmetics[4].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20431, Acid Green 25". PubChem. URL: [Link]

-

MakingCosmetics. "Green No. 5 D&C". MakingCosmetics Regulatory Information. URL: [Link]

Sources

Toxicological profile and safety data sheet (SDS) for Acid Green 25

Comprehensive Toxicological Profile and Safety Data Synthesis for Acid Green 25 (D&C Green No. 5)

Executive Summary

Acid Green 25 (CAS 4403-90-1), designated in pharmaceutical and cosmetic regulatory frameworks as D&C Green No. 5, is a synthetic anthraquinone-derived dye. Widely utilized in biological staining, surgical sutures, and cosmetic formulations, its safety profile is dictated by its unique physicochemical properties. This whitepaper synthesizes the quantitative toxicological data, mechanistic biological fate, and standardized handling protocols required by researchers and drug development professionals to safely utilize this compound.

Chemical Identity & Physicochemical Characterization

The toxicokinetics of Acid Green 25 are fundamentally governed by its molecular structure. As a large, highly polar disodium sulfonate molecule, it exhibits exceptional water solubility while resisting passive diffusion across lipid bilayers.

Table 1: Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Chemical Name | Alizarin Cyanine Green F; D&C Green No. 5 | Regulatory identifier for FDA/ECHA compliance. |

| Molecular Weight | 622.6 g/mol | High MW restricts transcellular dermal absorption. |

| Molecular Formula | C28H20N2Na2O8S2 | Contains stable anthraquinone core. |

| Water Solubility | 36 g/L (at 20 °C) | High solubility facilitates rapid renal clearance. |

| LogP (Octanol/Water) | -1.966 (est.) | Extreme hydrophilicity prevents bioaccumulation. |

| Vapor Pressure | 7.3 × 10⁻²⁵ mm Hg | Non-volatile; inhalation risk limited strictly to dust. |

Data synthesized from 1[1] and 2[2].

Pharmacotoxicological Profile

The systemic toxicity of Acid Green 25 is remarkably low, primarily because its hydrophilic nature prevents significant gastrointestinal or dermal absorption. However, localized irritation and trace impurities necessitate strict regulatory oversight.

Table 2: Quantitative Toxicological Data Summary

| Endpoint | Species | Value | Hazard Classification |

| Acute Oral (LD50) | Rat | > 10,000 mg/kg bw | Practically Non-Toxic |

| Acute Oral (LD50) | Mouse | 6,700 mg/kg bw | Practically Non-Toxic |

| Subchronic (13-Week NOAEL) | Rat | 100 mg/kg bw/day | Based on minor renal/hematological shifts |

| Teratogenicity (NOAEL) | Rat | 1,000 mg/kg bw/day | No developmental toxicity observed |

| Skin Irritation | Rabbit | Mild to Moderate | GHS H315 (Causes skin irritation) |

| Eye Irritation | Rabbit | Moderate to Severe | GHS H320 (Causes eye irritation) |

Regulatory Risk Assessment & Impurities: Historically, the synthesis of Acid Green 25 involves p-toluidine, a known carcinogenic contaminant. The U.S. FDA permanently listed D&C Green No. 5 for use in drugs and cosmetics after rigorous risk assessment determined that the upper limit of lifetime cancer risk from this trace contaminant was less than 1 in 30 million—a threshold universally classified as an insignificant public health risk 3[4][3].

Mechanistic Toxicology & Biological Fate

Acid Green 25 lacks the reactive electrophilic centers required to intercalate DNA, rendering it non-mutagenic in standard Ames testing. Its primary toxicological concern is allergic contact dermatitis (sensitization) upon repeated occupational exposure to the raw powder.

Mechanistically, if the compound bypasses the stratum corneum (e.g., via micro-abrasions), it can act as a hapten. It covalently binds to endogenous epidermal proteins, forming an immunogenic complex that is phagocytosed by Langerhans cells, ultimately triggering a T-cell mediated immune response.

Fig 1: Mechanistic pathway of dermal haptenation and immune activation.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, toxicological assessments of Acid Green 25 must employ self-validating protocols.

Fig 2: Tiered toxicological assessment workflow for regulatory approval.

Protocol 1: Acute Oral Toxicity Assessment (OECD TG 423)

Causality & Rationale: The Acute Toxic Class method minimizes animal use while providing robust hazard classification. Fasting is critical to eliminate food-matrix binding, which could artificially lower the bioavailability of this highly polar dye.

-

Preparation & Fasting: Fast female Wistar rats (nulliparous, non-pregnant) overnight. Validation Check: Weigh animals immediately before dosing; intra-group weight variation must not exceed ±20% of the mean to ensure metabolic uniformity.

-

Dose Formulation: Suspend Acid Green 25 in distilled water. Causality: Distilled water is mandated due to the dye's high aqueous solubility (36 g/L), ensuring a homogeneous, easily absorbable suspension.

-

Administration: Administer a starting dose of 2,000 mg/kg via oral gavage.

-

Observation: Monitor continuously for 4 hours post-dosing for acute cholinergic or neurological distress, followed by daily observation for 14 days.

-

Necropsy & Self-Validation: Perform gross necropsy on all subjects. The absence of macroscopic organ lesions at 2,000 mg/kg validates the compound's low systemic toxicity profile 5[5].

Protocol 2: Guinea Pig Maximization Test (GPMT) for Sensitization (OECD TG 406)

Causality & Rationale: Because Acid Green 25 is a large molecule (622.6 Da) that poorly penetrates intact skin, the GPMT utilizes intradermal injection with Freund's Complete Adjuvant (FCA) to bypass the stratum corneum and artificially amplify the innate immune response, preventing false-negative sensitization results.

-

Induction Phase (Intradermal): Inject a 10% solution of Acid Green 25, both with and without FCA, into the shaven shoulder of albino guinea pigs. Validation Check: A concurrent positive control group (e.g., Hexyl Cinnamaldehyde) must be run to validate the specific animal strain's immune responsiveness.

-

Induction Phase (Topical): On Day 7, apply a 50% concentration of the dye under an occlusive patch for 48 hours. Causality: Occlusion traps transepidermal water loss, hyper-hydrating the stratum corneum and maximizing dermal penetration of the dye.

-

Challenge Phase: On Day 21, apply a non-irritating 10% concentration to the flank under occlusion for 24 hours.

-

Evaluation & Confounding Variable Control: Score erythema and edema at 24 and 48 hours. Expert Insight: Because Acid Green 25 heavily stains the skin dark green/black, standard visual scoring of erythema is impossible. Self-Validating Step: Depilate the area and utilize histopathological evaluation or laser Doppler flowmetry to quantify vasodilation independent of dye staining 6[6].

Safety Data Sheet (SDS) Core Directives

For laboratory and manufacturing environments, the following safety parameters must be strictly enforced:

-

GHS Hazard Classifications:

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H317: May cause an allergic skin reaction.

-

H401: Toxic to aquatic life.

-

-

Personal Protective Equipment (PPE): Due to the fine particulate nature of the powder, a NIOSH/MSHA-approved N95 or P100 respirator is mandatory to prevent inhalation of dust. Nitrile rubber gloves and chemical splash goggles are required to prevent haptenation and severe ocular irritation 7[7].

-

Chemical Incompatibilities: Acid Green 25 is highly incompatible with strong oxidizing agents.

-

Thermal Decomposition: When heated to decomposition (e.g., in a laboratory fire), the compound emits highly toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and sodium oxide (Na2O) fumes. Firefighters must use self-contained breathing apparatus (SCBA).

-

Environmental Fate: The compound exhibits very low solubility in octanol but extreme water solubility. It is not readily biodegradable and poses a long-term threat to aquatic ecosystems (R51/53). Effluent must be captured and treated via activated carbon filtration or chemical oxidation, never discharged into municipal drains.

References

- Echemi - Toxicity and Physicochemical Data for Acid Green 25.

- PubChem (National Institutes of Health) - Acid Green 25 Compound Summary (CID 20431).

- ChemicalBook - Acid Green 25 Properties, Uses, and Safety Profile.

- National Academies Press - Review of Acceptable Cancer Risk Levels (FDA D&C Green No. 5).

- BenchChem - Navigating the Handling of Acid Green 25: A Technical Health and Safety Guide.

- European Commission (Scientific Committee on Consumer Safety) - Opinion on Acid Green 25 (COLIPA No. C 178).

Sources

- 1. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid Green 25 | 4403-90-1 [chemicalbook.com]

- 3. Read "Review of the Army's Technical Guides on Assessing and Managing Chemical Hazards to Deployed Personnel" at NAP.edu [nationalacademies.org]

- 4. ftp.cdc.gov [ftp.cdc.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. echemi.com [echemi.com]

Comprehensive Chemical Profiling and Application Methodologies of Acid Green 25 (CAS 4403-90-1)

Introduction and Molecular Architecture

Acid Green 25 (CAS 4403-90-1), also recognized in industrial and pharmaceutical contexts as Alizarin Cyanine Green F or D&C Green No. 5, is a highly versatile synthetic dye[1]. For researchers spanning histology, material science, and pharmaceutical development, understanding its molecular behavior is critical for assay reproducibility.

The dye's core structure consists of a highly conjugated 9,10-dioxoanthracene (anthraquinone) backbone. This extensive

Physicochemical Properties and Optical Behavior

The optical characteristics of Acid Green 25 are dictated by

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| CAS Number | 4403-90-1 |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ |

| Molecular Weight | 622.58 g/mol |

| Appearance | Dark blue-green powder |

| Melting Point | 233–240 °C |

| Absorption Maxima ( | 608 nm, 642 nm (in H₂O) |

| Solubility | Highly soluble in water; slightly soluble in ethanol |

Toxicological Profile and Drug Development Safety

In the context of pharmaceutical and cosmetic formulations, Acid Green 25 is rigorously evaluated for safety. It is frequently utilized to color non-absorbable surgical sutures and topical cosmetic products[1]. Toxicological assessments demonstrate a highly favorable safety profile, though standard laboratory precautions against dust inhalation and dermal contact remain necessary to prevent mild irritation[2].

Table 2: Toxicological Data Summary

| Endpoint | Species | Route | Value / Result |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 6700 mg/kg |

| Skin Irritation | Rabbit | Dermal | Mild irritation |

| Eye Irritation | Rabbit | Ocular | Mild, transient irritation |

| Genotoxicity / Mutagenicity | In vitro | Various | Non-mutagenic (in vivo) |

Data synthesized from the Scientific Committee on Consumer Products (SCCP) and Benchchem safety evaluations[2][3].

Biological Staining: Mechanisms and Methodologies

In histology and microbiology, Acid Green 25 is employed to visualize cellular structures and proteinaceous matrices. The causality of its staining efficacy lies purely in electrostatic interactions. As an acidic dye, it dissociates in water to form negatively charged colored anions. When tissue sections are exposed to the dye in a slightly acidic environment, the basic amino acid residues (e.g., lysine, arginine) of tissue proteins become protonated (forming -NH₃⁺). The sulfonate groups of Acid Green 25 bind ionically to these cationic sites, forming a stable dye-tissue complex.

Caption: Mechanism of Acid Green 25 electrostatic binding to tissue proteins.

Protocol 1: Standardized Histological Staining with Acid Green 25

Self-Validating Design: This protocol includes a strict differentiation step to prevent over-staining and requires a parallel control slide (unstained) to validate the specificity of the electrostatic binding against background noise.

Reagents & Materials:

-

Acid Green 25 (0.1% w/v in distilled water, adjusted to pH 4.5 using 0.1M Acetic Acid)

-

Deparaffinized and rehydrated tissue sections

-

Ethanol series (70%, 90%, 100%) and Xylene

Step-by-Step Methodology:

-

Preparation: Hydrate the deparaffinized tissue slides in distilled water for 5 minutes.

-

Causality: Proper hydration swells the tissue matrix, ensuring uniform penetration of the aqueous dye.

-

-

Staining: Submerge the slides in the 0.1% Acid Green 25 solution for 10–15 minutes at room temperature.

-

Causality: The slightly acidic pH (4.5) maximizes the protonation of tissue proteins, driving the electrostatic binding of the dye's sulfonate groups.

-

-

Differentiation (Validation Step): Rinse the slides rapidly in distilled water, followed by a quick dip in 70% ethanol.

-

Causality: This removes unbound or weakly bound dye (background noise), ensuring that only high-affinity ionic bonds remain. Compare with the control slide to verify the signal-to-noise ratio.

-

-

Dehydration: Pass the slides through ascending grades of ethanol (90% for 2 mins, 100% for 2 mins).

-

Causality: Complete removal of water is required before clearing, as water is immiscible with the hydrophobic mounting medium.

-

-

Clearing and Mounting: Clear in xylene for 5 minutes and mount with a resinous medium. Visualize under a brightfield microscope. Target structures will appear vibrant green.

Analytical Quantification: Spectrophotometric Validation

To ensure batch-to-batch consistency in drug development or material science, the purity and concentration of Acid Green 25 must be analytically verified prior to use.

Caption: Spectrophotometric quantification workflow for Acid Green 25.

Protocol 2: Spectrophotometric Quantification and Purity Analysis

Self-Validating Design: The protocol relies on the construction of a standard calibration curve. The linearity of the curve (

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh 10.0 mg of Acid Green 25 standard and dissolve in 100 mL of deionized (DI) water to create a 100 ppm stock solution.

-

Causality: DI water prevents interference from divalent cations (like Ca²⁺ or Mg²⁺) which could prematurely complex with the dye's sulfonate groups and alter its absorbance profile.

-

-

Calibration Curve Generation: Prepare a serial dilution of 5, 10, 15, 20, and 25 ppm solutions from the stock.

-

Blanking: Baseline the UV-Vis spectrophotometer using pure DI water.

-

Causality: This subtracts the absorbance of the solvent and the cuvette, isolating the true absorbance of the dye molecules.

-

-

Measurement: Scan the solutions from 400 nm to 800 nm. Record the maximum absorbance at 608 nm.

-

Data Analysis: Plot Absorbance vs. Concentration. Calculate the molar extinction coefficient (

) using the Beer-Lambert equation (

References

Sources

An In-depth Technical Guide to the pKa Values and Ionization Behavior of Acid Green 25

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the ionization behavior of the synthetic dye, Acid Green 25. By delving into the theoretical underpinnings of its acidic and basic properties and providing detailed experimental protocols for pKa determination, this document serves as an essential resource for researchers leveraging this compound in diverse applications, from textile dyeing to advanced biomedical research and drug development.

Introduction to Acid Green 25: Structure and Functionality

Acid Green 25, also known by its Colour Index name C.I. 61570, is an anthraquinone-based synthetic dye.[1][2] Its vibrant green hue and water solubility make it a versatile colorant in various industries, including textiles, cosmetics, and pharmaceuticals.[2][3] The chemical structure of Acid Green 25 is fundamental to understanding its ionization behavior. It is the disodium salt of 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methylbenzenesulfonic acid].[1]

At its core, the molecule possesses four key ionizable functional groups that dictate its charge state across a range of pH values:

-

Two Sulfonic Acid Groups (-SO₃H): These are strongly acidic moieties.

-

Two Secondary Amine Groups (-NH-): These aromatic amines exhibit weak basicity.

The interplay of these groups, influenced by the large aromatic anthraquinone system, governs the dye's solubility, color, and interaction with other molecules, making a thorough understanding of its pKa values critical for its application.

The Ionization Behavior of Acid Green 25: A Theoretical Framework

The overall charge and ionization state of Acid Green 25 are pH-dependent. The pKa value quantifies the strength of an acid in solution; it is the pH at which the acid is 50% dissociated. For a base, the pKa of its conjugate acid is used to describe its basicity.

The Strongly Acidic Sulfonic Acid Groups

The sulfonic acid groups are the primary contributors to the acidic nature of Acid Green 25. Aromatic sulfonic acids are known to be strong acids, with pKa values typically well below 1.0. This high acidity is a result of the stability of the resulting sulfonate anion (-SO₃⁻), which is highly resonance-stabilized. The negative charge is delocalized over the three oxygen atoms and the sulfur atom.

Given the electron-withdrawing nature of the anthraquinone core and the attached aromatic rings, it is anticipated that the sulfonic acid groups of Acid Green 25 will be highly acidic. The pKa values for these groups are therefore predicted to be pKa₁ < 1 and pKa₂ < 1 . In most physiological and experimental conditions (pH > 2), these groups will be fully deprotonated, existing as sulfonate anions and contributing to the molecule's overall negative charge and water solubility.

The Weakly Basic Secondary Amine Groups

The two secondary amine groups in Acid Green 25 are aromatic amines, specifically diphenylamine derivatives. The lone pair of electrons on the nitrogen atom of an aromatic amine is delocalized into the aromatic π-system, which significantly reduces its availability to accept a proton (i.e., its basicity).[4]

Furthermore, the nitrogen atoms in Acid Green 25 are bonded to the electron-withdrawing anthraquinone ring system. This strong electron-withdrawing effect further delocalizes the nitrogen lone pairs, drastically reducing the basicity of the amine groups.[5] The protonated form of an aromatic amine (an anilinium ion) is a weak acid. For aniline, the pKa of its conjugate acid is around 4.6. However, for diphenylamine, the pKa of the conjugate acid is even lower, at approximately 0.8. Given the extensive electron-withdrawing character of the Acid Green 25 structure, the pKa values for the protonated secondary amines are expected to be very low, likely in the range of pKa₃ ≈ 0-1 and pKa₄ ≈ 0-1 . This means that the amine groups will only become protonated in highly acidic conditions.

Predicted Ionization States at Different pH Ranges

Based on the theoretical pKa estimations, the ionization states of Acid Green 25 across different pH ranges can be summarized as follows:

| pH Range | Sulfonic Acid Groups (-SO₃H) | Secondary Amine Groups (-NH-) | Predominant Species | Overall Charge |

| pH < 0 | Partially Protonated | Protonated (-NH₂⁺-) | H₄AG²⁺ | +2 |

| pH 0 - 1 | Deprotonated (-SO₃⁻) | Protonated (-NH₂⁺-) | H₂AG | 0 (Zwitterionic) |

| pH > 2 | Deprotonated (-SO₃⁻) | Neutral (-NH-) | AG²⁻ | -2 |

Note: AG represents the fully deprotonated Acid Green 25 molecule.

The color of Acid Green 25 is also expected to be pH-dependent. In highly concentrated sulfuric acid, it exhibits a dull blue to blackish-green color, which turns turquoise upon dilution, indicating a change in the electronic structure of the chromophore upon protonation.[1][6] The vibrant green color is characteristic of the dianionic species (AG²⁻) that predominates in most aqueous solutions.[3]

Experimental Determination of pKa Values

The pKa values of a compound like Acid Green 25 can be experimentally determined using several methods. The most common and accessible techniques for dyes are spectrophotometry and potentiometric titration.

Spectrophotometric pKa Determination

This method relies on the principle that the different ionization states of a molecule (e.g., the protonated and deprotonated forms) will have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution of the dye at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

The choice of wavelength for monitoring is critical. Ideally, one should select a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal. For Acid Green 25, the maximum absorbance (λmax) is reported to be around 642 nm in water.[1] It is at or near this wavelength that the most significant changes in absorbance are likely to occur as the ionization state changes.

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of Acid Green 25 in deionized water. The concentration should be chosen such that after dilution, the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12). Universal buffer systems or a series of individual buffers (e.g., HCl/KCl for low pH, acetate, phosphate, borate for mid to high pH) can be used.

-

-

Sample Preparation:

-

For each buffer solution, prepare a sample by adding a fixed volume of the Acid Green 25 stock solution to a fixed volume of the buffer. Ensure the final concentration of the dye is constant across all samples.

-

-

Spectrophotometric Measurement:

-

Record the full UV-Vis spectrum (e.g., 400-800 nm) of the Acid Green 25 solution in the most acidic and most basic buffer solutions to identify the λmax for each species and to check for an isosbestic point.[7]

-

Measure the absorbance of each buffered dye solution at the predetermined analytical wavelength(s).

-

Measure the pH of each final solution using a calibrated pH meter.

-

-

Data Analysis:

-

Plot the measured absorbance versus the measured pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_a) / (A_b - A)] where:

-

A is the absorbance at a given pH.

-

A_a is the absorbance of the fully acidic form.

-

A_b is the absorbance of the fully basic form.

-

-

A plot of log[(A - A_a) / (A_b - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

-

The presence of a sharp isosbestic point, a wavelength at which the absorbance remains constant regardless of pH, is a strong indicator that only two species are in equilibrium.[7] This validates the assumption of a simple acid-base equilibrium for the determined pKa.

Potentiometric pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

This method is particularly useful for determining the pKa values of the weakly basic amine groups. By starting with an acidic solution of Acid Green 25 and titrating with a strong base, the deprotonation of the protonated amines can be observed. Conversely, starting with a neutral solution and titrating with a strong acid can reveal the protonation behavior. Maintaining a constant ionic strength is crucial to ensure that the activity coefficients remain constant.[8]

-

Solution Preparation:

-

Prepare a solution of Acid Green 25 of known concentration in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.1 M KCl is often added.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Place a known volume of the Acid Green 25 solution in a beaker with a magnetic stir bar.

-

Immerse a calibrated combination pH electrode in the solution.

-

Add the titrant in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[9]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point.

-

The equivalence point can be determined from the steepest part of the curve or by plotting the first or second derivative of the titration curve.

-

The accuracy of the potentiometric titration can be validated by the sharpness of the inflection points in the titration curve. A well-defined inflection point indicates a clear acid-base equilibrium. Replicate titrations should be performed to ensure the reproducibility of the results.[8]

Visualization of Experimental Workflows

Spectrophotometric pKa Determination Workflow

Caption: Workflow for spectrophotometric pKa determination of Acid Green 25.

Potentiometric pKa Determination Workflow

Caption: Workflow for potentiometric pKa determination of Acid Green 25.

Conclusion

References

-

PubChem. Acid Green 25. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. [Link]

-

Truman State University. Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

Ajanta Food Colours. Acid Green 25 - Synthetic Food Colour Manufacturer. [Link]

-

ResearchGate. UV–visible absorption spectra of Acid Green-25 degradation under... [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry Steps. Basicity of Amines. [Link]

-

ResearchGate. UV–vis spectra of dyes at different pH ([dye] o = 25 ppm): (a) MG and... [Link]

-

OrgoSolver. Structure and Basicity of Amines. [Link]

-

YouTube. Measurement of pKa by Potentiometry. [Link]

-

Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

IvyPanda. Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. [Link]

-

Meghmani Dyes and Intermediates LLP. What Are Acid Dyes? Understanding Their Composition and Uses. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Rasayan Journal of Chemistry. UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. [Link]

-

eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

-

Master Organic Chemistry. Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]

-

Wikipedia. Sulfanilic acid. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). [Link]

-

Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's? [Link]

-

VMINTEQ. Table 7.2 Acidity constants (pKa) for some common acids. [Link]

-

PubChem. 2-Aminobenzenesulfonic acid. [Link]

-

wikiHow. How to Do Spectrophotometric Analysis. [Link]

Sources

- 1. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What Are Acid Dyes? Understanding Their Composition and Uses [meghmaniglobal.com]

- 3. ajantacolours.com [ajantacolours.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 6. Acid Green 25 | 4403-90-1 [chemicalbook.com]

- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. asdlib.org [asdlib.org]

Structural Divergence and Mechanistic Profiling of Anthraquinone Dyes: A Comparative Analysis of Acid Green 25 and Acid Green 27

Abstract

Anthraquinone-based acid dyes are critical components in textile engineering, biological staining, and cosmetic formulations. Despite sharing a nearly identical core chromophore, Acid Green 25 and Acid Green 27 exhibit profoundly different physicochemical behaviors. This technical guide elucidates the structural causality behind these differences, focusing on alkyl chain length, partition coefficients, and their implications in lipid-matrix interactions.

Chemical and Structural Divergence

At the molecular level, both Acid Green 25 (C.I. 61570) and Acid Green 27 (C.I. 61580) are disulfonated anthraquinone dyes[1][2]. They share the same 1,4-di(arylamino)anthraquinone-9,10-dione core, which is responsible for their vibrant blue-green spectral emissions[3][4].

The fundamental structural divergence lies entirely in the para-substitution of the arylamino rings:

-

Acid Green 25 features short methyl (-CH₃) groups[5].

-

Acid Green 27 features extended butyl (-C₄H₉) groups[5].

This seemingly minor extension of the aliphatic chain fundamentally alters the thermodynamic properties of the dyes. The butyl chains in Acid Green 27 dramatically increase its lipophilicity, shifting its partition coefficient and altering its affinity for non-polar environments compared to the highly hydrophilic Acid Green 25[5][6].

Physicochemical Profiling

Understanding the exact physical parameters is essential for predicting dye behavior in aqueous solutions and complex biological matrices. The table below consolidates the quantitative data for both dyes.

Table 1: Comparative Physicochemical Properties

| Property | Acid Green 25 | Acid Green 27 |

| CAS Number | 4403-90-1[7] | 6408-57-7[8] |

| Colour Index (C.I.) | 61570[7] | 61580[8] |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂[7] | C₃₄H₃₂N₂Na₂O₈S₂[8] |

| Molecular Weight | 622.58 g/mol [7] | 706.74 g/mol [8] |

| Alkyl Substitution | Methyl (-CH₃)[5] | Butyl (-C₄H₉)[5] |

| Hydrophobicity | Low (Hydrophilic)[6] | High (Hydrophobic)[6] |

| Partition Coefficient | ~4.2 (Polar affinity)[6] | ~1.3 (Non-polar affinity)[6] |

| Primary Applications | Biological staining, cosmetics, hydrophilic textiles[4][7] | Lipid-rich matrices, heavy milling, paper[3][8] |

Mechanistic Implications in Matrix Penetration

The interaction between these dyes and complex biological or fibrous matrices (such as wool or cellular membranes) is dictated by the Cell Membrane Complex (CMC)[5]. The CMC contains internal lipids that act as a diffusion barrier and interaction site.

Because Acid Green 25 is highly hydrophilic, it readily exhausts into polar matrices and easily penetrates lipid-extracted fibers[5]. Conversely, Acid Green 27 relies heavily on hydrophobic interactions with internal lipids to achieve optimal exhaustion and wash fastness[5]. If lipids are extracted from the matrix, Acid Green 27 exhibits a marked decrease in wash fastness due to the loss of hydrophobic anchoring sites, whereas Acid Green 25 remains largely unaffected[5]. This causality dictates that Acid Green 27 is the superior choice for lipid-rich substrates, while Acid Green 25 is optimal for highly polar, lipid-deficient environments.

Experimental Protocol: Assessing Lipid-Dye Kinetics

To validate the causal relationship between dye lipophilicity and matrix lipid content, the following self-validating experimental workflow is employed. By running a lipid-extracted cohort against a raw control, researchers can isolate the variable of hydrophobic interaction.

Step-by-Step Methodology:

-

Matrix Preparation: Isolate 10 g of raw wool fiber. Divide into two 5 g cohorts: "Control" and "Extracted".

-

Lipid Extraction: Subject the "Extracted" cohort to a Soxhlet extraction using a chloroform/methanol (2:1 v/v) azeotrope for 4 hours. This specific solvent choice ensures the complete removal of internal lipids without degrading the underlying keratinous structure[6].

-

Dye Bath Formulation: Prepare two separate aqueous dye baths at 2% on mass of fiber (owf) for both Acid Green 25 and Acid Green 27. Adjust the pH to 4.5 using acetic acid to protonate the matrix amine groups, facilitating electrostatic attraction with the dye's sulfonate groups.

-

Kinetic Dyeing: Introduce the fibers into the baths at 40°C. Raise the temperature to 98°C at a rate of 1.5°C/min. Maintain at 98°C for 60 minutes[5][6].

-

Spectrophotometric Analysis: Aliquot 1 mL of the dye bath every 10 minutes. Measure absorbance at λmax (approx. 608 nm for Acid Green 25) to calculate the exhaustion percentage[4].

-

Wash Fastness Evaluation: Subject the dyed fibers to ISO-105/C06 standard washing[5]. Evaluate color retention using a standard grayscale to confirm the presence or absence of hydrophobic anchoring.

Workflow Visualization

Workflow for evaluating lipid-dependent exhaustion kinetics of Acid Green 25 and 27.

References

1.[7] Chem-Impex International. "Acid Green 25". Chem-Impex. URL: 2.[1] World Dye Variety. "Acid Green 27". World Dye Variety. URL: 3.[2] World Dye Variety. "Acid Green 25". World Dye Variety. URL: 4.[8] Chem-Impex International. "Acid green 27". Chem-Impex. URL: 5.[3] Hangzhou Tianya Industry Co., Ltd. "Wholesale Acid Green 27". Tianya. URL: 6.[4] Sigma-Aldrich. "Acid Green 25 Dye content ≥60 %". Sigma-Aldrich. URL: 7.[6] Martí, M., et al. "Molecular structure of the acid dyes used: C.I. Acid Green 27 and Acid Green 25". ResearchGate. URL: 8.[5] Martí, M., et al. "DYEING BEHAVIOUR OF WOOL FIBRES WITHOUT INTERNAL LIPIDS". IFATCC. URL:

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. hztya.com [hztya.com]

- 4. 酸性绿 25 Dye content ≥60 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. ifatcc.org [ifatcc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

D&C Green No. 5 (Acid Green 25): From Regulatory History to Advanced Biomedical and Nanotechnological Applications

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

D&C Green No. 5, universally recognized in the scientific community as Acid Green 25 (C.I. 61570), is a synthetic anthraquinone dye with a rich history of industrial and biomedical application[1][2]. Originally synthesized for the textile and cosmetic industries, its rigorous regulatory validation has facilitated its transition into critical medical devices, most notably in the manufacturing of non-absorbable surgical sutures[3][4]. Today, cutting-edge research leverages the unique optical and amphiphilic properties of Acid Green 25 to engineer "carrier-free" nanotheranostic systems for photoacoustic imaging (PAI) and photothermal therapy (PTT)[5][6]. This whitepaper synthesizes the chemical profile, regulatory precedents, and field-proven experimental protocols surrounding this versatile compound.

Chemical Identity & Core Properties

Acid Green 25 is a water-soluble, anionic dye characterized by a robust anthraquinone core flanked by two sulfonate groups[2]. This structural configuration provides exceptional thermal stability, high tinting strength, and a vibrant green hue with strong optical absorption in the red/near-infrared (NIR) spectrum[7].

Table 1: Chemical and Physical Properties of Acid Green 25

| Property | Specification |

| IUPAC Name | Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate[2] |

| Synonyms | D&C Green No. 5, C.I. 61570, Alizarin Cyanine Green F[1][2] |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂[2][7] |

| Molecular Weight | 622.58 g/mol [2][7] |

| CAS Registry Number | 4403-90-1[2][7] |

| Absorption Max (λmax) | 608 nm, 642 nm |

| Solubility Profile | Soluble in water and o-chlorophenol; slightly soluble in ethanol/acetone; insoluble in chloroform[8][9] |

Regulatory History & The Safety Paradigm (E-E-A-T)

The regulatory journey of D&C Green No. 5 is a cornerstone in pharmaceutical compliance, establishing critical precedents for how the FDA evaluates chemical impurities.

Provisionally listed for use in drugs and cosmetics in 1960, the dye achieved permanent listing status in 1982[10]. However, this approval was heavily contested in the landmark legal case Scott v. Food and Drug Administration[11]. The controversy centered on the Delaney Clause of the Food Additives Amendment, which strictly prohibits the approval of any additive shown to induce cancer. D&C Green No. 5 contains trace amounts of p-toluidine—a known carcinogen—as a byproduct of its manufacturing process[11].

The Causality of the FDA's Ruling: The FDA applied a rigorous "weight-of-the-evidence" analysis[12]. Extensive bioassays demonstrated that D&C Green No. 5, as a whole compound, did not induce cancer or progressive non-neoplastic disease in test animals[11][12]. The FDA ruled that the Delaney Clause applies to the color additive itself, not to its constituent impurities[11]. Consequently, the dye was deemed safe under the General Safety Clause, provided that the carcinogenic impurity was restricted to mathematically insignificant trace levels[10][11].

Table 2: FDA Purity Specifications for D&C Green No. 5 in Drugs and Sutures (21 CFR 74.1205)[3]

| Impurity / Parameter | Maximum Permissible Limit |

| Volatile matter (at 135 °C), chlorides, and sulfates | ≤ 20.0% |

| Water-insoluble matter | ≤ 0.2% |

| 1,4-Dihydroxyanthraquinone | ≤ 0.2% |

| p-Toluidine | ≤ 0.0015% |

| Lead (as Pb) | ≤ 20 parts per million (ppm) |

| Arsenic (as As) | ≤ 3 parts per million (ppm) |

| Total color content | ≥ 80.0% |

Industrial Applications: Medical Devices & Surgical Sutures

Under 21 CFR 74.1205, D&C Green No. 5 is explicitly approved to color non-absorbable surgical sutures, specifically Nylon 66, Nylon 6, and coated polyester (e.g., Trubond)[3][4].

A highly specialized application in this domain is the "Half-and-Half" suture [13]. In complex surgical closures, surgeons often struggle to rapidly distinguish the incoming end of a suture from the outgoing end. To resolve this, manufacturers utilize a targeted dip-dyeing process where exactly one half of the suture tape is dyed green with D&C Green No. 5, while the other half remains its natural, undyed white[13].

Mechanistic Workflow: Suture Dyeing

Caption: Workflow for manufacturing half-and-half surgical sutures using D&C Green No. 5.

Protocol 1: Fabrication of "Half-and-Half" Polyamide Sutures

Self-Validating System: This protocol relies on pH-driven electrostatic affinity to ensure permanent dye fixation without compromising the suture's tensile strength.

-

Dye Bath Preparation: Prepare an aqueous solution containing 0.02% to 0.2% (w/w) D&C Green No. 5[13]. Add 2% to 10% acetic acid to the bath[13].

-

Causality: Nylon is highly crystalline and hydrophobic. The acetic acid lowers the pH, protonating the terminal amino groups (

) on the polyamide chains. This creates cationic docking sites that electrostatically bind the anionic sulfonate groups (

-

-

Thermal Activation: Heat the dye bath to 90°C – 100°C.

-

Causality: Thermal energy increases the free volume of the polymer matrix (swelling), allowing the bulky anthraquinone molecules to penetrate the fiber core rather than just coating the surface.

-

-

Dip Dyeing: Mechanically suspend exactly half the length of the suture into the heated bath for 5 to 120 minutes, depending on the desired color intensity[13].

-

Validation & Washing: Remove the suture and rinse aggressively with deionized water until the runoff is clear. Validate fixation via a standard wash-fastness test; the dye must not migrate into surrounding tissue in vivo[3].

Advanced Research Applications: Nanotheranostics

Beyond macroscopic staining, Acid Green 25 is currently driving innovations in nanomedicine. Because the dye exhibits strong optical absorption in the red/NIR spectrum, it is an ideal chromophore for Photoacoustic Imaging (PAI) —a modality that detects ultrasonic waves generated by the thermal expansion of tissues following laser irradiation[5][6].